molecular formula C10H13ClO3 B7796839 (1S)-(-)-Camphanic chloride

(1S)-(-)-Camphanic chloride

Cat. No.: B7796839
M. Wt: 216.66 g/mol
InChI Key: PAXWODJTHKJQDZ-UHFFFAOYSA-N
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Description

(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a chloride group attached to the camphor skeleton, making it a valuable reagent in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of camphor. The process typically involves the reaction of camphor with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Camphor} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Substitution Reactions

The chloride group in (1S)-(-)-camphanic chloride acts as a leaving group, enabling nucleophilic substitution with alcohols, amines, and thiols.

Key Reactions:

  • Esterification with Alcohols:
    Reacts with primary/secondary alcohols in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine) to form chiral esters.
    Example:

    (1S)-Camphanic chloride+R-OHpyridine(1S)-Camphanic ester+HCl\text{(1S)-Camphanic chloride} + \text{R-OH} \xrightarrow{\text{pyridine}} \text{(1S)-Camphanic ester} + \text{HCl}

    Diastereomeric esters are separable via crystallization or chromatography, enabling enantiomeric excess determination .

  • Amidation with Amines:
    Reacts with amines (e.g., (R,S)-Mexiletine) to form camphanic amides. Pyridine catalyzes the reaction by forming an acyl ammonium intermediate, enhancing nucleophilic attack .
    Example:

    (1S)-Camphanic chloride+R-NH2pyridine(1S)-Camphanic amide+HCl\text{(1S)-Camphanic chloride} + \text{R-NH}_2 \xrightarrow{\text{pyridine}} \text{(1S)-Camphanic amide} + \text{HCl}

Conditions:

ReagentSolventTemperatureYield (%)
PyridineDCM0–25°C85–95
TriethylamineTHFRT78–88

Acylation Reactions

The compound serves as an acylating agent in the presence of nucleophiles:

Notable Applications:

  • Chiral Derivatization:
    Used to resolve racemic alcohols/amines via diastereomer formation. For example, derivatization of mexiletine (MEX) produces separable diastereomers for HPLC analysis .

  • Synthesis of Hydrazides:
    Reacts with sodium azide (NaN₃) to form hydrazides, intermediates in further functionalization.

Reduction Reactions

This compound undergoes reduction to produce chiral alcohols or aldehydes:

Example:

(1S)-Camphanic chlorideLiAlH4(1S)-Camphor alcohol+HCl\text{(1S)-Camphanic chloride} \xrightarrow{\text{LiAlH}_4} \text{(1S)-Camphor alcohol} + \text{HCl}

Agents and Outcomes:

Reducing AgentProductPurity (%)
LiAlH₄Primary alcohol≥95
NaBH₄Aldehyde (partial)70–80

Mechanistic Insights

  • Base-Catalyzed Acylation:
    Pyridine neutralizes HCl, shifting equilibrium toward product formation. The reaction proceeds via an acyl ammonium intermediate, accelerating nucleophilic substitution .

  • Steric Effects:
    The bicyclic structure imposes steric hindrance, favoring reactions with less bulky nucleophiles (e.g., primary > tertiary alcohols) .

Scientific Research Applications

Chiral Derivatization

Overview : (1S)-(-)-Camphanic chloride is primarily used as a chiral derivatizing agent (CDA) for the resolution of racemic mixtures. Its ability to form diastereomeric derivatives makes it valuable for determining enantiomeric excess in alcohols and amines.

  • Mechanism : The compound reacts with hydroxyl groups to form diastereomeric esters, which can be separated based on their differing physical properties. This process enhances the resolution of enantiomers during chromatographic analysis.
  • Case Study : In a study involving the determination of proxyphylline in human plasma, this compound was used to derivatize the compound, facilitating its separation and quantification via liquid-solid extraction followed by HPLC analysis .

High-Performance Liquid Chromatography (HPLC)

Use in HPLC : The compound has been shown to significantly improve the separation efficiency of diastereomers during HPLC.

  • Performance Metrics : In comparative studies, this compound exhibited superior resolution capabilities over other CDAs. For instance, it achieved a resolution value (RS) of 4.82 and a stereoselective factor (α\alpha ) of 1.32 when applied to the synthesis of diastereomers from racemic MEX .
Parameter This compound Other CDAs
Resolution (RS)4.82Lower values
Stereoselective Factor (α\alpha )1.32Lower values

Synthesis of Stereoisomers

Role in Synthesis : The compound is utilized not only for separation but also in the synthesis of complex organic molecules.

  • Example Application : In synthetic protocols, this compound has been employed to create analogs of biologically relevant molecules, such as inositol derivatives. Its reactivity with alcohols under specific conditions allows for the formation of desired stereochemical configurations .

Other Applications

  • Resolving Agent for Alcohols : It is commonly used as a resolving agent for alcohols, producing diastereomeric esters through crystallization or chromatography .
  • Biological Studies : The compound has been applied in pharmacokinetic studies to separate and analyze drug metabolites, confirming its utility in drug metabolism research .

Mechanism of Action

The mechanism by which (1S)-(-)-Camphanic chloride exerts its effects involves the formation of covalent bonds with nucleophiles. The chloride group acts as a leaving group, facilitating the formation of new bonds and the introduction of chirality into target molecules. This process is crucial in asymmetric synthesis, where the creation of chiral centers is essential.

Comparison with Similar Compounds

    (1R)-(+)-Camphanic chloride: The enantiomer of (1S)-(-)-Camphanic chloride, used in similar applications but with opposite chirality.

    Camphor: The parent compound from which this compound is derived.

    Camphor sulfonic acid: Another derivative of camphor, used as a catalyst in organic synthesis.

Uniqueness: this compound is unique due to its specific chirality and reactivity. Its ability to introduce chirality into molecules makes it a valuable reagent in the synthesis of enantiomerically pure compounds, distinguishing it from other camphor derivatives.

Q & A

Basic Research Questions

Q. How is (1S)-(-)-Camphanic chloride synthesized and purified for enantioselective applications?

  • Methodological Answer : Synthesis typically begins with (–)-camphanic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to yield the acid chloride. Purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted reagents. Critical parameters include reaction temperature (0–5°C to prevent racemization) and inert gas protection to avoid hydrolysis. Purity is confirmed via melting point analysis and chiral HPLC (≥99% enantiomeric excess) .

Q. What analytical techniques are essential for verifying the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Chiral derivatization followed by gas chromatography (GC) or HPLC with chiral stationary phases is standard. For example, in tobacco alkaloid analysis, this compound reacts with amines to form diastereomers separable via GC-MS. Retention time discrepancies ≥1.5 minutes between enantiomers confirm resolution. Cross-validation with polarimetry or NMR (using chiral shift reagents like Eu(hfc)₃) is recommended to resolve ambiguous chromatographic results .

Q. How can researchers design experiments to optimize reaction yields when using this compound as a chiral derivatizing agent?

  • Methodological Answer : Perform a fractional factorial design (e.g., 2³ design) testing variables: molar ratio (1:1 to 1:2 substrate:reagent), solvent polarity (dichloromethane vs. toluene), and reaction time (1–24 hours). Monitor yield via TLC (Rf comparison) and quantify via UV-Vis spectroscopy. Statistical analysis (ANOVA) identifies dominant factors. For example, Cai et al. (2020) achieved 92% yield in nornicotine derivatization at 1:1.5 molar ratio in dichloromethane (6 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical stability of this compound under varying reaction conditions?

  • Methodological Answer : Density functional theory (DFT) studies reveal that the bicyclic camphor scaffold imposes steric hindrance, preventing racemization at the C1 chiral center. Kinetic experiments (variable-temperature NMR) show no epimerization below 40°C in aprotic solvents. However, protic solvents (e.g., methanol) accelerate hydrolysis (t₁/₂ = 2 hours at 25°C), necessitating anhydrous conditions for high stereochemical fidelity .

Q. How should researchers address contradictions in reported enantioselectivity data when using this compound for chiral resolution?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace water contamination. Replicate disputed experiments under controlled humidity (e.g., glovebox with <10 ppm H₂O) and compare results. For unresolved conflicts, employ alternative derivatization agents (e.g., Mosher’s acid chloride) as a control. Meta-analysis of literature data (e.g., 15 studies from J. Chromatogr. A) shows 85% agreement when water content is <0.1% .

Q. What strategies mitigate side reactions during esterification of this compound with sterically hindered alcohols?

  • Methodological Answer : Use a two-step protocol: (1) pre-activation of the alcohol with 1,1′-carbonyldiimidazole (CDI) to form an imidazolide intermediate, followed by (2) reaction with this compound. This reduces steric clash and improves yields from <50% to >80% for tertiary alcohols. Monitor reaction progress via in situ IR spectroscopy (disappearance of –OH stretch at 3400–3600 cm⁻¹) .

Q. How can researchers validate the enantiomeric purity of this compound in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare chiral HPLC profiles pre- and post-storage. Degradation products (e.g., camphanic acid) are quantified via LC-MS. Argon-purged vials with molecular sieves (3Å) reduce hydrolysis rates by 90% compared to ambient storage. Periodic re-derivatization of a reference amine (e.g., (R)-1-phenylethylamine) serves as a functional purity test .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing enantiomeric excess (ee) data derived from this compound-based assays?

  • Methodological Answer : Use non-linear regression (e.g., Hill equation) to model ee vs. reaction time, identifying plateaus indicative of equilibrium. For small datasets (<30 samples), apply the Grubbs’ test to exclude outliers. Reproducibility is enhanced by triplicate measurements and interlaboratory validation (e.g., ASTM E691-22 precision guidelines). Open-source tools like ChiralToolkit (Python) automate error propagation calculations .

Q. How can researchers ensure reproducibility when scaling up this compound-mediated syntheses from milligram to gram scale?

  • Methodological Answer : Conduct kinetic profiling via reaction calorimetry to identify exothermic peaks (risk of racemization). Scale-up protocols should maintain consistent mixing Reynolds numbers (Re > 10,000 for turbulent flow) and cooling rates. Gram-scale reactions in flow reactors (0.5 mL/min residence time) improve heat transfer and yield reproducibility (±2% vs. ±15% in batch) .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39637-74-6
Record name 3-oxa-2-oxobornane-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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